H-Trp-Arg-OH.TFA
Description
H-Trp-Arg-OH.TFA is a synthetic dipeptide composed of tryptophan (Trp) and arginine (Arg), modified as a trifluoroacetic acid (TFA) salt. The TFA counterion originates from its solid-phase peptide synthesis (SPPS) process, where TFA is used to cleave the peptide from resin and purify it via reverse-phase high-performance liquid chromatography (RP-HPLC) . Storage recommendations for this compound likely align with industry standards (−20°C for lyophilized powders) to ensure stability .
The TFA salt form introduces both advantages and challenges. TFA enhances solubility in aqueous buffers and improves chromatographic separation during purification . However, residual TFA (10–45% in custom peptides) can interfere with biological assays and structural analyses, necess careful experimental design .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3.C2HF3O2/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;3-2(4,5)1(6)7/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);(H,6,7)/t12-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGTPSUBRXWRW-KYSPHBLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
H-Trp-Arg-OH.TFA is often utilized in the design of peptidomimetics and therapeutic agents. The combination of tryptophan (Trp) and arginine (Arg) residues contributes to the biological activity of these peptides.
- Angiogenesis Inhibition : Research has indicated that peptides containing Trp and Arg can inhibit angiogenesis, a process crucial for tumor growth. A study highlighted the development of heptapeptides that selectively inhibit VEGF-A165 binding to neuropilin-1, demonstrating the potential of Trp-Arg combinations in cancer therapy .
- Anticancer Activity : The structure-activity relationship (SAR) studies have shown that modifications in the Trp-Arg sequence can enhance the anticancer properties of peptides. For instance, introducing additional receptor-interacting elements has led to analogues that are significantly more active than their predecessors .
Antimicrobial Research
The antimicrobial properties of peptides containing Trp and Arg have been extensively studied.
- Antibacterial Activity : this compound has been tested for its ability to combat bacterial infections. A series of synthetic peptides demonstrated significant antibacterial activity against various strains, with some showing promise comparable to traditional antibiotics . The presence of Arg enhances electrostatic interactions with bacterial membranes, improving the efficacy of these peptides against resistant strains.
- Mechanism of Action : Studies have elucidated that Trp-rich antimicrobial peptides exhibit unique mechanisms, including membrane permeabilization and biofilm disruption. This is particularly relevant as antibiotic resistance becomes a growing concern in clinical settings .
Peptide Synthesis
The synthesis of this compound involves specific methodologies that optimize yield and purity.
- Synthesis Techniques : Methods for synthesizing arginine-containing peptides have been refined to minimize by-products during deprotection steps. These techniques are crucial for obtaining high-purity products necessary for biological testing .
- Analytical Methods : High-performance liquid chromatography (HPLC) is commonly employed to analyze the purity of synthesized peptides. For example, a study detailed the use of UPLC to achieve over 90% purity for various arginine-containing peptides .
Case Studies
Several case studies illustrate the application of this compound in research:
Chemical Reactions Analysis
General Information on H-Trp-Arg-OH
H-Trp-Arg-OH is a dipeptide composed of tryptophan and arginine . The pink color observed in this dipeptide is attributed to the cation-π interaction between the guanidinium moiety and the indole group, which also affects its fluorescence spectra .
Chemical Reactions of Peptides
Oxidation and Reduction Peptides can undergo various chemical reactions, including oxidation and reduction. Oxidation can occur at side chains, particularly on tryptophan. Common reagents for oxidation include hydrogen peroxide. Reduction can be achieved using dithiothreitol (DTT).
Reactions with TFA TFA is used in peptide synthesis for deprotection and cleavage . It's also used as a solvent in chemical ligation of peptides .
Influence of Amino Acid Arrangement
The specific arrangement of amino acids in a peptide influences its three-dimensional conformation and biological activity. For instance, the arrangement of amino acids in H-Met-Glu-His-Phe-Arg-Trp-OH contributes to its functional properties and interactions with biological targets.
Solubility
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
Due to the lack of specific information regarding the chemical reactions of "H-Trp-Arg-OH.TFA," the information above is based on related peptides and synthesis techniques found in the search results.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on Trp (C₁₁H₁₂N₂O₂) and Arg (C₆H₁₄N₄O₂) with TFA (C₂HF₃O₂).
Key Observations :
- Charge and Solubility : this compound has moderate polarity due to Arg’s basic side chain, enhancing solubility compared to hydrophobic peptides like H-Trp-Trp-Trp-OH. However, it is less charged than H-Arg-Arg-Arg-Arg-OH.TFA, which has four Arg residues .
- Peptides with basic residues (e.g., Arg) may bind TFA less tightly than those lacking basic groups .
Preparation Methods
Resin Selection
Resins play a pivotal role in SPPS. Commonly used resins include Wang resin and OH-BTL resin. OH-BTL resin has been shown to produce higher yields and purities compared to Wang resin, especially for peptides containing Trp residues. The choice of resin affects the efficiency of coupling reactions and the quality of the final product.
Coupling Reactions
The coupling of Trp and Arg residues involves activation agents such as HBTU or PyBOP, which facilitate peptide bond formation. For H-Trp-Arg-OH.TFA synthesis, coupling protocols must be optimized to prevent Trp alkylation or Arg side-chain modifications.
Deprotection Strategies
Removal of Fmoc Groups
The Fmoc group is removed using piperidine solutions under controlled conditions. This step exposes the amino group for subsequent coupling reactions. Deprotection must be carefully monitored to avoid incomplete removal or side reactions.
Side-Chain Deprotection
The deprotection of Arg(Mtr) and Trp(Boc) groups requires specific conditions due to their acid-labile nature. TFA-based cocktails are commonly employed, with scavengers like phenol or thioanisole added to prevent modification of sensitive residues.
Optimization Techniques
Incomplete deprotection can lead to synthesis failures. Monitoring deprotection using HPLC ensures complete removal of protecting groups without compromising peptide integrity.
Cleavage from Resin
Cleavage Protocols
Cleavage from the resin is performed using TFA-based mixtures, which simultaneously remove side-chain protecting groups. The cleavage cocktail composition varies depending on the peptide sequence and resin type.
Impact on Yield
The efficiency of cleavage impacts the overall yield and purity of this compound. For peptides containing Trp residues, conditions must be optimized to prevent alkylation or degradation during cleavage.
Purification Processes
Crude Peptide Isolation
After cleavage, crude peptides are precipitated using ether or similar solvents. This step isolates the peptide from acidic scavengers present in the cleavage solution.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is employed for purifying this compound due to its ability to separate peptides based on hydrophobicity. This method ensures high purity suitable for research applications.
Experimental Data Analysis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling (Trp + Arg) | DMF/HBTU/DIPEA | >90 | >95 |
| Fmoc Removal | Piperidine/DMF | >95 | N/A |
| Side-Chain Deprotection | TFA/Phenol/Thioanisole | >85 | >90 |
| Cleavage from Resin | TFA/TIS/H₂O | >80 | >85 |
| RP-HPLC Purification | Acetonitrile/Water Gradient | N/A | >98 |
This table summarizes typical experimental conditions and outcomes for each step in the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing H-Trp-Arg-OH.TFA, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS), with sequential deprotection, coupling, and cleavage steps. Optimization includes adjusting reaction temperature (e.g., 25–40°C), solvent polarity (e.g., DMF or DCM), and reagent equivalents (e.g., 2–4 equivalents of Fmoc-protected amino acids). Post-cleavage, trifluoroacetic acid (TFA) is used for side-chain deprotection and purification via reversed-phase HPLC . Yield improvements require iterative testing of coupling agents (e.g., HBTU vs. HATU) and monitoring via LC-MS for intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while nuclear magnetic resonance (NMR) (1H and 13C) verifies backbone connectivity and side-chain conformation. Purity is quantified via HPLC with UV detection at 214 nm (peptide bond absorption). For reproducibility, use standardized gradients (e.g., 5–95% acetonitrile in 0.1% TFA) and validate results against certified reference materials .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., pH 2–9, 40–60°C, oxidative agents). Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Long-term stability requires lyophilization and storage at −80°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict the interaction of this compound with biological targets?
- Methodological Answer : Use software like GROMACS or AMBER to simulate peptide-receptor binding. Parameterize force fields (e.g., CHARMM36) for TFA-counterion effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Cross-reference with mutational studies to confirm critical residues .
Q. What strategies resolve contradictory data in literature regarding the biological activity of this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, buffer composition). Perform meta-analyses to identify confounding variables (e.g., endotoxin contamination in peptide batches). Use orthogonal assays (e.g., ELISA vs. Western blot) to confirm activity. Statistical tools like Bland-Altman plots can quantify inter-study variability .
Q. How to design a robust experimental protocol for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer : Employ radiolabeled (e.g., 14C) or fluorescently tagged peptides for tracking. Use LC-MS/MS for plasma/tissue quantification. Control for renal clearance by adjusting molecular weight (e.g., PEGylation). Validate models via compartmental analysis (e.g., non-linear mixed-effects modeling in Phoenix WinNonlin) .
Q. What are the best practices for archiving and sharing this compound research data to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (HPLC chromatograms, NMR spectra) in repositories like Zenodo or ChEMBL. Document metadata using ISA-Tab format, including synthesis parameters and instrument calibration logs. Use version-control systems (e.g., Git) for protocol updates .
Data Reporting Guidelines
- Tables : Include retention times (HPLC), coupling efficiencies, and stability half-lives. Use Roman numerals for table IDs and footnotes for experimental conditions (e.g., "aReaction at 25°C") .
- Figures : Provide chromatograms with annotated peaks and MS/MS fragmentation patterns. Ensure axis labels comply with IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
